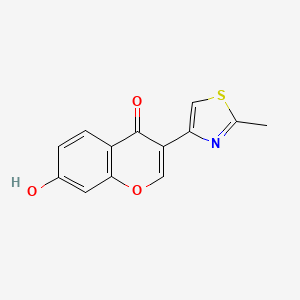
7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-ones. This compound is characterized by the presence of a hydroxy group at the 7th position, a thiazolyl group at the 3rd position, and a chromen-4-one core structure. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one can be achieved through several synthetic routes. One common method involves the condensation of homophthalic acid derivatives with heterocyclic carboxylic acid chlorides. Another approach is the construction of the thiazole ring onto an existing chromen-4-one ring. For example, the reaction of 3-acetyl-1H-isochromen-1-one with bromine in acetic acid solution yields 3-(2-bromoacetyl)-1H-isochromen-1-one, which can then be reacted with thioamides to form the desired thiazolyl-substituted chromen-4-one .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form corresponding ketones or quinones.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The thiazolyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 7-oxo-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one.
Reduction: Formation of 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-dihydrochromen-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group at the 7th position and the thiazolyl group at the 3rd position play crucial roles in its biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to modulation of cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(2-bromoacetyl)-4H-chromen-4-one: A precursor in the synthesis of thiazolyl-substituted chromen-4-ones.
7-hydroxy-3-(2-quinoxalin-2-yl)-4H-chromen-4-one: Another heterocyclic derivative with potential biological activities.
7-hydroxy-3-(2-imidazo[1,2-a]pyridin-2-yl)-4H-chromen-4-one: A related compound with a different heterocyclic substituent.
Uniqueness
7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)-4H-chromen-4-one is unique due to the presence of the thiazolyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
57390-74-6 |
|---|---|
Molecular Formula |
C13H9NO3S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one |
InChI |
InChI=1S/C13H9NO3S/c1-7-14-11(6-18-7)10-5-17-12-4-8(15)2-3-9(12)13(10)16/h2-6,15H,1H3 |
InChI Key |
GXXLJEJKWABOLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=COC3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


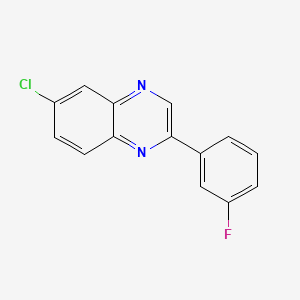
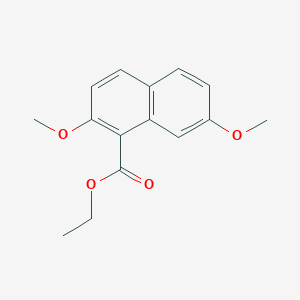
![4-Iodo-1H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11856096.png)
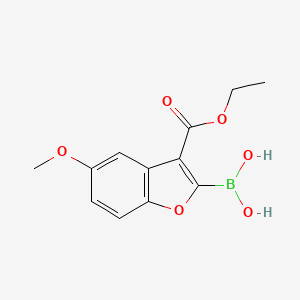


![1-[3-(Pyridin-3-yl)-4-oxa-1,2-diazaspiro[4.5]dec-2-en-1-yl]ethan-1-one](/img/structure/B11856130.png)
![2-(9H-Pyrido[3,4-B]indol-1-YL)aniline](/img/structure/B11856133.png)
![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)
![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)
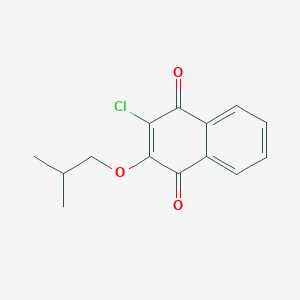

![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)

